
Benzothiazol-2-ylmethyl-methyl-amine
Overview
Description
Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound with the molecular formula C9H10N2S . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .
Synthesis Analysis
Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization .Molecular Structure Analysis
The molecular structure of Benzothiazol-2-ylmethyl-methyl-amine is based on the benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
Benzothiazol-2-ylmethyl-methyl-amine has a molecular weight of 178.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .Scientific Research Applications
Medicinal Chemistry: Anti-Cancer Applications
Benzothiazole derivatives have been identified as potent anti-cancer agents. The core structure of benzothiazole is integral to the pharmacological activity, with modifications at the 2-position enhancing efficacy. Research indicates that these compounds can act as enzyme inhibitors, interfering with cancer cell proliferation and survival .
Antimicrobial Activity
The benzothiazole moiety is known to exhibit significant antibacterial and antifungal properties. This makes it a valuable scaffold for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Agricultural Chemistry: Plant Growth Regulators
Benzothiazoles serve as plant growth regulators, influencing various stages of plant development. They can be used to enhance crop yields and protect plants from environmental stressors .
Green Chemistry: Synthesis Processes
In the context of green chemistry, benzothiazoles are synthesized using environmentally benign processes. This includes condensation reactions with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide (CO2) as raw materials. These methods aim to reduce the environmental impact of chemical synthesis .
Neuroprotective Agents
Benzothiazole compounds have shown promise as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease by protecting neuronal cells from damage .
Fluorescent Materials and Imaging Reagents
Due to their fluorescent properties, benzothiazoles are used in the development of imaging reagents. They can be employed in various diagnostic procedures, including cancer imaging, to enhance the visualization of biological processes .
Safety and Hazards
Future Directions
While specific future directions for Benzothiazol-2-ylmethyl-methyl-amine are not mentioned in the search results, benzothiazoles are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential for developing new drugs and materials .
Mechanism of Action
Target of Action
The primary targets of Benzothiazol-2-ylmethyl-methyl-amine are MmpL3 , a mycobacterial mycolic acid transporter , and DprE1 , a target in search of a potent inhibitor with enhanced anti-tubercular activity . These targets play a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Benzothiazol-2-ylmethyl-methyl-amine interacts with its targets, leading to inhibition of their function . The compound’s interaction with MmpL3 disrupts the transport of mycolic acid, an essential component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall . This interference disrupts the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 17825 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of Benzothiazol-2-ylmethyl-methyl-amine’s action is the inhibition of mycobacterial growth . By disrupting the function of MmpL3 and DprE1, the compound interferes with the synthesis of mycolic acid and the integrity of the mycobacterial cell wall, leading to bacterial death .
Action Environment
The efficacy and stability of Benzothiazol-2-ylmethyl-methyl-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature should be 2-8°C, and it should be protected from light . These conditions help maintain the compound’s stability and ensure its efficacy .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPROQYVHMNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17681-30-0 | |
| Record name | (1,3-benzothiazol-2-ylmethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

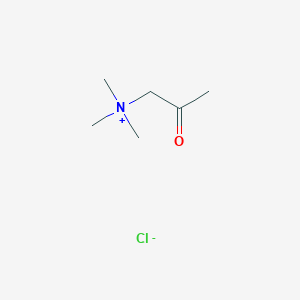



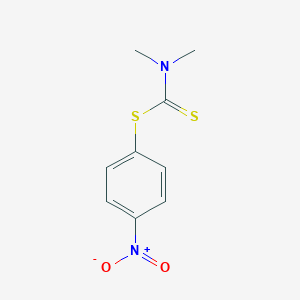
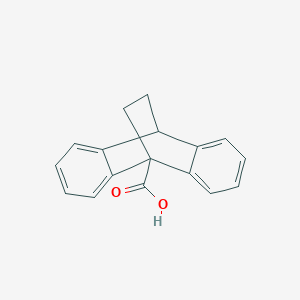
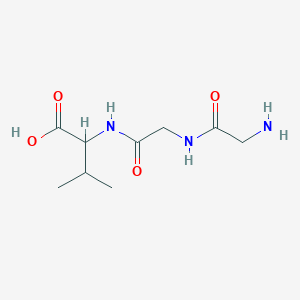
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
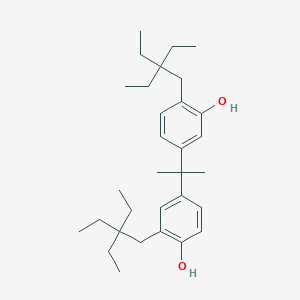


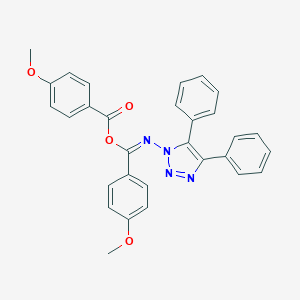
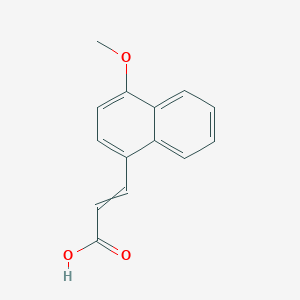
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)